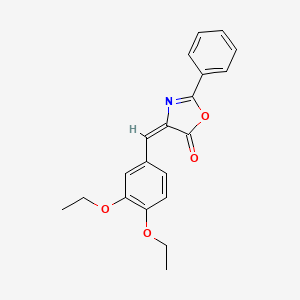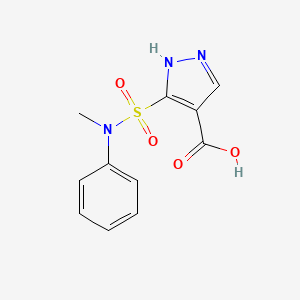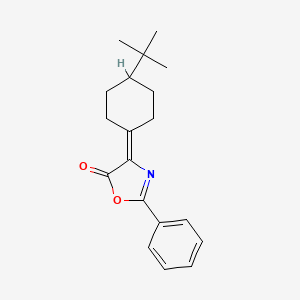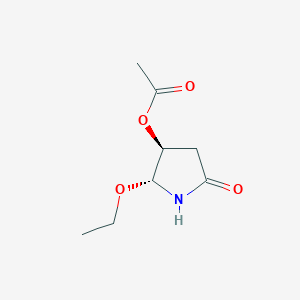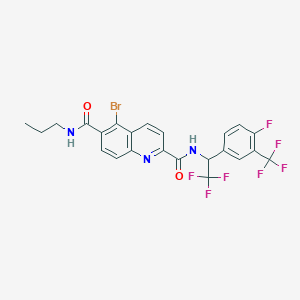![molecular formula C12H9NO2S4 B12881989 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione CAS No. 250687-27-5](/img/structure/B12881989.png)
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a heterocyclic compound that features a unique structure combining a pyrrole ring with a dithiolo moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione typically involves a phosphite-mediated cross-coupling reaction. One common method includes the reaction between 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrol-2-one and corresponding heterocyclic 1,3-dithiole-2-thione derivatives . The reaction is carried out in neat triethylphosphite at elevated temperatures (around 140°C) for several hours. After the reaction, the product is precipitated by adding methanol and purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione involves its ability to participate in redox reactions due to the presence of sulfur atoms. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-tosyl-5H-[1,3]dithiolo[4,5-c]furan-2-thione
- 5-tosyl-5H-[1,3]dithiolo[4,5-b]pyrazine-2-thione
- 4,6-dimethyl-5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
Uniqueness
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is unique due to its specific combination of a pyrrole ring with a dithiolo moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Propiedades
Número CAS |
250687-27-5 |
|---|---|
Fórmula molecular |
C12H9NO2S4 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfonyl-[1,3]dithiolo[4,5-c]pyrrole-2-thione |
InChI |
InChI=1S/C12H9NO2S4/c1-8-2-4-9(5-3-8)19(14,15)13-6-10-11(7-13)18-12(16)17-10/h2-7H,1H3 |
Clave InChI |
YRNOUGLMITUOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C3C(=C2)SC(=S)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



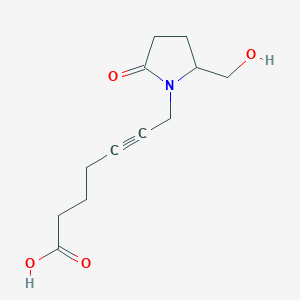
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
